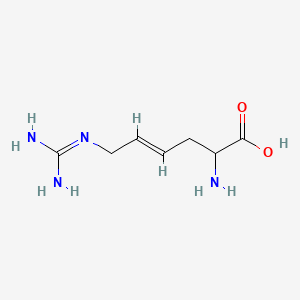
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride: is a synthetic amino acid derivative with the molecular formula C7H16Cl2N4O2 and a molecular weight of 259.13 g/mol. This compound is used as a chemical reagent in the synthesis of Lathyrine, a plant amino acid metabolite. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Analyse Des Réactions Chimiques
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Applications De Recherche Scientifique
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is involved in the study of amino acid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids.
Industry: It is used in the production of various chemical reagents and intermediates.
Mécanisme D'action
The mechanism of action of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves its interaction with specific molecular targets and pathways As a synthetic amino acid derivative, it can mimic the behavior of natural amino acids and participate in biochemical reactions
Comparaison Avec Des Composés Similaires
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride can be compared with other similar compounds, such as:
L-arginine: A natural amino acid involved in protein synthesis and nitric oxide production.
DL-homoarginine: A synthetic derivative of arginine with similar biochemical properties.
trans-4,5-Dehydro-L-arginine: A related compound with a similar structure but different stereochemistry.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14N4O2 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(E)-2-amino-6-(diaminomethylideneamino)hex-4-enoic acid |
InChI |
InChI=1S/C7H14N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h1-2,5H,3-4,8H2,(H,12,13)(H4,9,10,11)/b2-1+ |
Clé InChI |
ZHSDXYCAWKFHOH-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/CN=C(N)N)C(C(=O)O)N |
SMILES canonique |
C(C=CCN=C(N)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















